BENGHE Foundational & Exploratory

Check Availability & Pricing

3,5-Dibromo-4-pyridinol: A Comprehensive
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3,5-Dibromo-4-pyridinol

Cat. No.: B116226

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromo-4-pyridinol is a halogenated pyridinol derivative of significant interest in
medicinal chemistry and organic synthesis. As a member of the halogenated pyridine family, it
serves as a versatile intermediate for the synthesis of a wide range of more complex
molecules, particularly in the development of novel therapeutic agents. The presence of
bromine atoms at the 3 and 5 positions, combined with a hydroxyl group at the 4 position,
imparts unique chemical properties that are valuable for further functionalization and molecular
scaffolding. This technical guide provides a detailed overview of the discovery, history, chemical
properties, and synthesis of 3,5-Dibromo-4-pyridinol, along with relevant experimental
protocols and data presented for ease of reference.

Introduction and Historical Context

The discovery of 3,5-Dibromo-4-pyridinol is not marked by a singular event but is rather
embedded in the broader history of the exploration of halogenated pyridines in the 20th
century. The pyridine scaffold itself is a fundamental building block in numerous therapeutic
agents, valued for its ability to enhance water solubility and engage in biological interactions.[1]
The introduction of halogen atoms, particularly bromine, onto the pyridine ring was a strategic
development to create versatile intermediates. These halogenated pyridines serve as key
precursors in a variety of cross-coupling reactions, allowing for the construction of complex
molecular architectures.[1]
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While a precise timeline for the first synthesis of 3,5-Dibromo-4-pyridinol is not readily
available in the public domain, its emergence is a logical progression from the study of related
compounds such as 3,5-dibromopyridine and the exploration of functionalization at the 4-
position. The pyridinol moiety, existing in tautomeric equilibrium with its corresponding pyridone
form, is recognized as a "privileged structure” in drug discovery, appearing in many natural
products with diverse biological activities, including anticancer and antiviral properties.[1] The
combination of the reactive bromine atoms and the biologically significant pyridinol core makes
3,5-Dibromo-4-pyridinol a compound of considerable interest for the synthesis of novel
bioactive molecules.

Physicochemical Properties

A summary of the known physical and chemical properties of 3,5-Dibromo-4-pyridinol is
provided in the table below. These properties are essential for its handling, storage, and
application in synthetic chemistry.

Property Value Reference
Molecular Formula CsHsBr2NO

Molecular Weight 252.89 g/mol

Appearance White to off-white solid

Boiling Point 317.5 £ 37.0 °C (Predicted)

Density 2.228 + 0.06 g/cm? (Predicted)

pKa 6.47 £ 0.10 (Predicted)

Storage Temperature 2-8°C

Synthesis of 3,5-Dibromo-4-pyridinol

While a specific, detailed experimental protocol for the synthesis of 3,5-Dibromo-4-pyridinol is
not widely published, a highly plausible and logical synthetic route involves the diazotization of
3,5-dibromo-4-aminopyridine followed by hydrolysis of the resulting diazonium salt. This is a
standard and well-established method for the introduction of a hydroxyl group onto an aromatic
ring.
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Proposed Synthetic Pathway

The proposed two-step synthesis starts from the readily available 4-aminopyridine.

4-Aminopyridine Bromination 3,5-Dibromo-4-aminopyridine} Diazotization & Hydrolysis - 3,5-Dibromo-4-pyridinoD

Click to download full resolution via product page

Caption: Proposed synthesis of 3,5-Dibromo-4-pyridinol.

Experimental Protocols

Step 1: Synthesis of 3,5-Dibromo-4-aminopyridine

A common method for the dibromination of 4-aminopyridine involves the use of a brominating
agent such as N-bromosuccinimide (NBS).

o Materials: 4-aminopyridine, N-bromosuccinimide (NBS), Carbon tetrachloride (CCla),
Azobisisobutyronitrile (AIBN - catalyst).

e Procedure:

[e]

In a three-necked flask, dissolve 4-aminopyridine (1.0 mol) and a catalytic amount of AIBN
in carbon tetrachloride.

o At 20°C, add N-bromosuccinimide (2.2 mol) portion-wise.
o Stir the reaction mixture at room temperature for 24 hours.

o Monitor the reaction by TLC until the starting material and the mono-brominated
intermediate are consumed.

o Upon completion, cool the reaction mixture and pour it into additional carbon tetrachloride.
o Filter the mixture and wash the filter cake with carbon tetrachloride.

o Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.
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o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o Recrystallize the crude product from n-hexane to yield white crystals of 3,5-dibromo-4-
aminopyridine.

Step 2: Synthesis of 3,5-Dibromo-4-pyridinol (Proposed)

This proposed protocol is based on the Sandmeyer-type reaction, where the amino group is
converted to a diazonium salt and subsequently displaced by a hydroxyl group through
hydrolysis. A similar procedure is used to synthesize the iodo-analogue.

e Materials: 3,5-dibromo-4-aminopyridine, Sulfuric acid (H2SOa4), Sodium nitrite (NaNO32),
Water, Ice.

e Procedure:

o In a three-necked flask, dissolve 3,5-dibromo-4-aminopyridine (1.0 mol) in 40-60% sulfuric
acid at 15°C.

o Cool the reaction mixture to 0-5°C using an ice-salt bath.

o Slowly add a solution of sodium nitrite (1.1-1.5 mol) in water dropwise, maintaining the
temperature between 0-5°C.

o After the addition is complete, stir the mixture for an additional 15-30 minutes at the same
temperature.

o To facilitate hydrolysis of the diazonium salt, the reaction mixture can be gently warmed or
added to boiling water. The exact conditions would require optimization.

o Cool the reaction mixture and pour it into ice water to precipitate the product.

o Neutralize the solution carefully with a base (e.g., sodium hydroxide) to a pH of
approximately 6-7.

o Filter the precipitate, wash with cold water, and dry.
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o The crude 3,5-Dibromo-4-pyridinol can be further purified by recrystallization from a
suitable solvent (e.g., ethanol/water mixture).

Spectroscopic Data (Predicted)

While experimental spectroscopic data for 3,5-Dibromo-4-pyridinol is not readily available in
public databases, the following table summarizes the predicted data based on its chemical
structure and comparison with similar compounds.
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Spectroscopy

Predicted Data

1H NMR

The *H NMR spectrum is expected to show a
singlet for the two equivalent protons at the 2
and 6 positions of the pyridine ring. The
chemical shift would likely be in the aromatic
region, influenced by the electron-withdrawing
bromine atoms and the electron-donating
hydroxyl group. A broad singlet for the hydroxyl
proton would also be expected, with its chemical
shift being dependent on the solvent and

concentration.

13C NMR

The 3C NMR spectrum would be expected to
show three distinct signals corresponding to the
C2/C6, C3/C5, and C4 carbons. The carbon
attached to the hydroxyl group (C4) would be
significantly downfield, while the carbons
attached to the bromine atoms (C3/C5) would
also be deshielded. The C2/C6 carbons would
be at a more upfield position relative to the

substituted carbons.

Mass Spectrometry

The mass spectrum would show a characteristic
isotopic pattern for a compound containing two
bromine atoms (approximately 1:2:1 ratio for M,
M+2, and M+4 peaks). The molecular ion peak
[M]* would be observed at m/z corresponding to

the molecular weight of the compound.

Infrared (IR)

The IR spectrum would be expected to show a
broad absorption band in the region of 3200-
3600 cm~* corresponding to the O-H stretching
vibration of the hydroxyl group. Characteristic
C=C and C=N stretching vibrations of the
pyridine ring would be observed in the 1400-
1600 cm~1 region. C-Br stretching vibrations
would appear in the lower frequency region of

the spectrum.
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Applications in Drug Development and Research

Halogenated pyridinol scaffolds are of considerable importance in medicinal chemistry. The
bromine atoms in 3,5-Dibromo-4-pyridinol can serve as versatile handles for further chemical
modifications through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-
Hartwig couplings. This allows for the introduction of a wide range of substituents, enabling the
synthesis of diverse compound libraries for drug screening.

The pyridinol core itself can participate in crucial hydrogen bonding interactions with biological
targets.[1] The unique electronic and steric properties conferred by the bromine and hydroxyl
groups make 3,5-Dibromo-4-pyridinol an attractive starting material for the development of
new therapeutic agents targeting a variety of diseases.

Logical Workflow for Utilizing 3,5-Dibromo-4-
pyridinol in Research

The following diagram illustrates a logical workflow for researchers and drug development
professionals interested in utilizing 3,5-Dibromo-4-pyridinol.
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Caption: A logical workflow for the use of 3,5-Dibromo-4-pyridinol.
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Conclusion

3,5-Dibromo-4-pyridinol is a valuable, albeit not extensively documented, chemical
intermediate with significant potential in organic synthesis and drug discovery. Its synthesis
from readily available starting materials is feasible through established chemical
transformations. The presence of two bromine atoms and a hydroxyl group on the pyridine ring
provides a rich platform for chemical diversification. This technical guide consolidates the
available information on 3,5-Dibromo-4-pyridinol and provides a framework for its synthesis
and application in research and development, particularly for scientists and professionals in the
pharmaceutical industry. Further research into the biological activities of its derivatives is
warranted to fully explore the therapeutic potential of this versatile scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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